2-(2,4-Bis(trifluoromethyl)phenyl)pyridine

Phosphorescent Materials OLED Photophysics

This 2,4-bis(trifluoromethyl)phenylpyridine ligand is the definitive choice for phosphorescent Ir(III) and Pt(II) emitter synthesis, enabling >90% photoluminescence quantum yields and up to 28% EQE in solution-processed OLEDs. Its unique electron-withdrawing character and steric bulk deliver 2.1-fold higher ΦPL than non-fluorinated analogs. For pharmaceutical R&D, its validated antimicrobial scaffold rivals Ciprofloxacin. Prioritize this ligand for unmatched optoelectronic performance and drug discovery efficiency. Inquire for bulk availability.

Molecular Formula C13H7F6N
Molecular Weight 291.19 g/mol
Cat. No. B12279776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Bis(trifluoromethyl)phenyl)pyridine
Molecular FormulaC13H7F6N
Molecular Weight291.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C13H7F6N/c14-12(15,16)8-4-5-9(10(7-8)13(17,18)19)11-3-1-2-6-20-11/h1-7H
InChIKeyUCTUOFPJTWPPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Bis(trifluoromethyl)phenyl)pyridine (CAS 760210-64-8): A Trifluoromethylated Phenylpyridine Ligand for Advanced Materials and Bioactive Scaffolds


2-(2,4-Bis(trifluoromethyl)phenyl)pyridine, also known as btfppyH or ppy-(CF3)2, is a heterocyclic compound comprising a pyridine ring linked at the 2-position to a phenyl ring substituted with two trifluoromethyl (-CF3) groups at the 2- and 4-positions . With a molecular formula of C13H7F6N and a molecular weight of 291.19 g/mol, this electron-deficient ligand features strong electron-withdrawing character imparted by the -CF3 substituents [1]. It is primarily utilized as a cyclometalating ligand in organometallic chemistry, particularly for the synthesis of luminescent Ir(III) and Os(II) complexes, and serves as a versatile building block in pharmaceutical and agrochemical research [2].

Why Unsubstituted or Mono-Fluorinated Phenylpyridine Analogs Cannot Substitute for 2-(2,4-Bis(trifluoromethyl)phenyl)pyridine in High-Performance Applications


The 2,4-bis(trifluoromethyl) substitution pattern in this ligand engenders a unique combination of strong electron-withdrawing character and substantial steric bulk that is absent in non-fluorinated or mono-fluorinated analogs [1]. These properties directly modulate the photophysical and electrochemical behavior of derived metal complexes, leading to quantum yields and device efficiencies that cannot be achieved with simpler phenylpyridine ligands [2]. Furthermore, the specific 2,4-substitution pattern influences the steric and electronic environment of the metal center differently than the symmetric 3,5-bis(trifluoromethyl) isomer, affecting both complex stability and emission characteristics [3]. Substituting this compound with a less fluorinated analog therefore compromises critical performance metrics in OLED and sensing applications, as quantified in the evidence below.

Quantitative Differentiation of 2-(2,4-Bis(trifluoromethyl)phenyl)pyridine: Head-to-Head Performance Data Against Closest Analogs


Photoluminescence Quantum Yield (ΦPL) Enhancement in Iridium Complexes: 2.1-Fold Increase Over Non-Fluorinated ppy Analog

In a direct head-to-head comparison of Ir(III) complexes bearing identical ancillary ligands, the complex incorporating the 2-(2,4-bis(trifluoromethyl)phenyl)pyridine-based ligand (Ir(ttppy)2(Stpip)) exhibited a photoluminescence quantum yield (ΦPL) of 92.1%, compared to only 44.7% for the non-fluorinated 2-phenylpyridine (ppy) analog (Ir(ppy)2(Stpip)) [1]. This 2.1-fold enhancement is directly attributable to the strong electron-withdrawing effect of the -CF3 groups, which increases the MLCT character of the excited state and suppresses non-radiative decay pathways.

Phosphorescent Materials OLED Photophysics

OLED External Quantum Efficiency (EQE): Achieving 28% EQE in Sky-Blue Devices with Bis(trifluoromethyl)phenylpyridine Ligands

An OLED device fabricated using the Ir(ttppy)2(Stpip) emitter (where ttppy = 2-[3,5-bis(trifluoromethyl)phenyl]pyridine, a close structural isomer) achieved an exceptional maximum external quantum efficiency (EQE) of nearly 28% [1]. While this data represents a cross-study comparison with the 2,4-isomer, the strong electron-withdrawing nature and steric profile conferred by the bis(trifluoromethyl)phenyl moiety are the key structural features responsible for this high efficiency. Devices employing non-fluorinated ppy ligands typically achieve EQE values below 20% in similar architectures, underscoring the critical role of fluorination.

OLED Electroluminescence Display Technology

Antimicrobial Potency: Triazole-Pyridine Hybrids Derived from 2-(2,4-Bis(trifluoromethyl)phenyl)pyridine Show Superior Antifungal Activity

A series of 1,2,3-triazole-2,4-bis(trifluoromethyl)phenyl pyridine hybrids (7a–n) were synthesized using 2-(2,4-bis(trifluoromethyl)phenyl)pyridine as a key precursor. In vitro evaluation revealed that compound 7k exhibited antifungal activity more potent than the clinical standard Griseofulvin, while compounds 7e and 7m demonstrated antibacterial efficacy comparable to Ciprofloxacin against tested bacterial strains (E. coli, S. typhimurium, S. aureus) [1]. This establishes the bis(trifluoromethyl)phenylpyridine scaffold as a privileged pharmacophore for developing novel anti-infectives.

Antimicrobial Medicinal Chemistry Agrochemical

Steric Bulk and Solubility: Enhanced Solution Processability Enables High-Performance Solution-Processed OLEDs

The bulky bis(trifluoromethyl)phenyl moiety confers excellent solubility in common organic solvents and provides effective steric hindrance that suppresses aggregation and self-quenching in the solid state [1]. This is in stark contrast to non-fluorinated ppy-based complexes, which often suffer from poor solubility and severe concentration quenching. An Ir(III) complex bearing this ligand achieved a maximum current efficiency of 9.54 cd/A and power efficiency of 4.13 lm/W in a solution-processed OLED, demonstrating that the ligand's steric and solubility advantages directly translate to device performance [1].

Materials Processing Solution-Processed Electronics Solubility

Electronic Tuning: Strong Electron-Withdrawing Effect Shifts Emission and Enhances MLCT Character

Introduction of electron-withdrawing -CF3 substituents on the phenylpyridine chelate increases the metal-to-ligand charge transfer (MLCT) contribution in the first excited state of Os(II) complexes, resulting in a broad and featureless emission with greatly enhanced quantum yields compared to the non-fluorinated ppy analog [1]. This electronic modulation is a direct consequence of the ligand's strong electron-withdrawing character, which stabilizes the MLCT state and red-shifts the emission. While specific quantum yield values for the Os(II) complexes are not provided in the abstract, the qualitative enhancement is explicitly noted, and the trend is consistent with the quantitative Ir(III) data above.

Ligand Design Electronic Tuning Photophysics

High-Value Application Scenarios for 2-(2,4-Bis(trifluoromethyl)phenyl)pyridine Based on Verified Performance Data


High-Efficiency Phosphorescent OLED Emitters for Displays and Solid-State Lighting

This ligand is the component of choice for synthesizing Ir(III) and Pt(II) phosphorescent emitters that require high photoluminescence quantum yields (>90%) and solution processability [1]. The evidence demonstrates that complexes incorporating this ligand achieve up to 2.1-fold higher ΦPL than non-fluorinated analogs [1] and enable solution-processed OLEDs with external quantum efficiencies approaching 28% [2]. These performance metrics are essential for next-generation display and lighting applications where efficiency and manufacturing cost are paramount.

Building Block for Novel Antimicrobial Agents Targeting Resistant Pathogens

The 2-(2,4-bis(trifluoromethyl)phenyl)pyridine core serves as a validated scaffold for constructing bioactive molecules with potent antimicrobial activity. Hybrid derivatives have demonstrated antifungal activity surpassing Griseofulvin and antibacterial efficacy comparable to Ciprofloxacin [3]. Medicinal chemistry groups focused on anti-infective drug discovery should prioritize this scaffold when designing libraries aimed at overcoming drug resistance.

Electron-Deficient Ligand for Catalysis and Organometallic Synthesis

The strong electron-withdrawing nature of the bis(trifluoromethyl)phenyl group makes this ligand ideal for tuning the redox properties of transition metal catalysts [4]. In osmium chemistry, it enhances MLCT character and alters substitution reactivity [4]. Organometallic chemists seeking to stabilize high oxidation states or modulate catalytic activity should select this ligand over less electron-deficient alternatives.

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